Sulfuric acid, monooctyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, monooctyl ester, potassium salt: is a chemical compound with the molecular formula C8H17KO4S and a molecular weight of 248.381 g/mol potassium octyl sulfate . This compound is commonly used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid, monooctyl ester, potassium salt typically involves the reaction of octyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor . The reaction conditions must be carefully controlled to ensure the proper formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using similar methods. The continuous reactor allows for efficient and consistent production, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfuric acid, monooctyl ester, potassium salt undergoes various chemical reactions, including hydrolysis and saponification.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Saponification: When a base such as sodium hydroxide or potassium hydroxide is used, the ester is converted into a carboxylate salt and an alcohol.
Major Products:
Acidic Hydrolysis: Carboxylic acid and alcohol.
Basic Hydrolysis (Saponification): Carboxylate salt and alcohol.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, monooctyl ester, potassium salt has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays and studies involving lipid metabolism.
Wirkmechanismus
The mechanism of action of sulfuric acid, monooctyl ester, potassium salt involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with lipid molecules, altering their structure and function.
Pathways Involved: It affects lipid metabolism pathways, influencing the breakdown and synthesis of lipids.
Vergleich Mit ähnlichen Verbindungen
Sodium lauryl sulfate:
Ammonium lauryl sulfate: Another similar compound with a different cation (ammonium instead of potassium).
Uniqueness: Sulfuric acid, monooctyl ester, potassium salt is unique due to its specific carbon chain length and potassium cation, which confer distinct properties and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
30862-33-0 |
---|---|
Molekularformel |
C8H17KO4S |
Molekulargewicht |
248.38 g/mol |
IUPAC-Name |
potassium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
FTCOOXFANFQPEC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.